molecular formula C29H31F3N2O3 B3722886 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B3722886
M. Wt: 512.6 g/mol
InChI Key: HAOLDUKBJIYTAY-UHFFFAOYSA-N
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Description

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its intricate molecular structure It consists of multiple aromatic rings, a trifluoromethoxy group, and a cyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione typically involves multistep organic synthesis. This begins with the preparation of the indole derivative, which is subsequently reacted with an appropriate aliphatic amine to form the indole-amino intermediate. The intermediate then undergoes a cyclization reaction under controlled conditions to yield the final cyclohexane-1,3-dione derivative. Key steps include:

  • Preparation of indole derivatives via Fischer indole synthesis.

  • Formation of amino intermediates using aliphatic amines.

  • Cyclization under acidic or basic conditions to form the cyclohexane ring.

Industrial Production Methods

Scaling up this compound's production for industrial purposes involves optimizing each step for yield, purity, and cost-efficiency. Common techniques include:

  • Use of continuous flow reactors for consistent reaction conditions.

  • Optimization of solvents and catalysts to enhance reaction rates.

  • Implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

  • Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

  • Reduction: Reducing agents can modify its functional groups, altering the compound's reactivity.

  • Substitution: Nucleophilic or electrophilic substitutions at different positions on the aromatic rings.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction processes.

  • Nucleophiles or electrophiles like halogens or organometallics for substitution reactions.

Major Products Formed

The reactions can yield various products, depending on the reaction type and conditions. For example:

  • Oxidation may produce keto derivatives.

  • Reduction might result in alcohols or amines.

  • Substitution could lead to halogenated or alkylated compounds.

Scientific Research Applications

This compound finds extensive use in scientific research across multiple domains:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Potential as a biochemical probe or ligand in studying protein interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in material science for developing new polymers or coatings with specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its application. Generally, it may:

  • Interact with specific molecular targets, such as enzymes or receptors.

  • Influence biochemical pathways by binding to active sites or altering protein configurations.

  • Modify cellular processes by regulating gene expression or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione.

  • 2-[1-({2-[2-ethyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.

  • 2-[1-({2-[2-methyl-5-(trifluoromethyl)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.

Uniqueness

Compared to its analogs, 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is unique due to:

  • The presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability.

  • Its specific molecular structure, which may confer unique binding properties and biological activities.

This compound's intricate structure and versatile reactivity make it a subject of ongoing research and development

Properties

IUPAC Name

2-[C-butyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-3-4-10-25(28-26(35)15-20(16-27(28)36)19-8-6-5-7-9-19)33-14-13-22-18(2)34-24-12-11-21(17-23(22)24)37-29(30,31)32/h5-9,11-12,17,20,34-35H,3-4,10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLDUKBJIYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 2
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 3
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 4
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 5
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 6
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione

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